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molecular formula C8H6ClFN2O3 B1586981 N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide CAS No. 81962-58-5

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Cat. No. B1586981
M. Wt: 232.59 g/mol
InChI Key: PFFDKLGOPDBQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06051570

Procedure details

2-Nitro-4-fluoro-5-(pyrrolidin-1-yl)aniline (12.3 g, 85%) was prepared by an analogous procedure to that described in preparation 1 (step 3) using N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide (15.0 g, 0.064 mol) (obtained in preparation 1, step 2), pyrrolidine (22.9 g, 0.32 mol), potassium hydroxide (5.4 g, 0.096 mol) and dimethyl sulfoxide (60 mL). mp 115-116° C.; IR (KBr) 3478, 1536 cm-1 ; 1H NMR (CDCl3) δd 1.98 (m, 4H, (CH2)2), 3.50 (m, 4H, N(CH2)2), 5.64 (d, J=7.8 Hz, 1H), 6.09 (brs, 2H, NH2), 7.72 (d, J=14.6 Hz, 1H); Mass (m/z) 225 (M+.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7](Cl)=[CH:6][C:5]=1[NH:12]C(=O)C)([O-:3])=[O:2].[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1.[OH-].[K+].[K+].[Br-]>CS(C)=O>[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:6][C:5]=1[NH2:12])([O-:3])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)F)Cl)NC(C)=O
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1 (step 3)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=C(C(=C1)F)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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